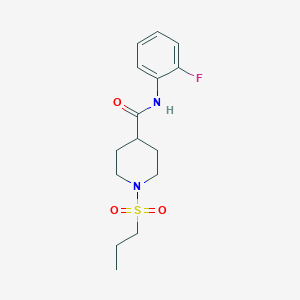![molecular formula C19H17N3O4S B285375 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B285375.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known as DB829, is a novel compound that has been synthesized for scientific research purposes. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to have potential applications in various areas of scientific research. One of the major applications of this compound is in medicinal chemistry, where it is being studied for its potential as a drug candidate for the treatment of various diseases. This compound has been shown to have promising activity against cancer cells, and it is being investigated as a potential anticancer agent. Additionally, this compound has been found to have antibacterial and antifungal activity, and it is being studied for its potential as a new class of antibiotics.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound has potent cytotoxic activity against cancer cells, and it has been shown to induce cell cycle arrest and apoptosis. Additionally, this compound has been found to have antibacterial and antifungal activity, and it has been shown to inhibit the growth of a number of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is its potent activity against cancer cells and its potential as a new class of antibiotics. Additionally, this compound has been found to be relatively non-toxic to normal cells, which is an important consideration for drug development. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in the laboratory.
Future Directions
There are a number of future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One area of interest is the development of new derivatives of this compound with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a drug candidate for the treatment of cancer and infectious diseases. Finally, studies on the pharmacokinetics and toxicity of this compound are needed to evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminoethanethiol to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-mercaptoacetamide. The final step involves the reaction of this intermediate with 5-(3-methylphenyl)-1,3,4-oxadiazol-2-ylamine to form this compound.
Properties
Molecular Formula |
C19H17N3O4S |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N3O4S/c1-12-3-2-4-13(9-12)18-21-22-19(26-18)27-11-17(23)20-14-5-6-15-16(10-14)25-8-7-24-15/h2-6,9-10H,7-8,11H2,1H3,(H,20,23) |
InChI Key |
YNYZXKWWANMQIY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)



![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285303.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B285304.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)
![4-{[2-(4-Chlorophenoxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285312.png)
![Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285313.png)
![Bis[3-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]methanone](/img/structure/B285314.png)

![Bis[4-(1-azepanylsulfonyl)phenyl] sulfone](/img/structure/B285318.png)
